Guanidine;4-(4-hexylphenyl)benzenesulfonic acid
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Overview
Description
Guanidine;4-(4-hexylphenyl)benzenesulfonic acid is a compound that combines the properties of guanidine and benzenesulfonic acid Guanidine is a strong organic base, while benzenesulfonic acid is an organosulfur compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine;4-(4-hexylphenyl)benzenesulfonic acid typically involves the reaction of guanidine with 4-(4-hexylphenyl)benzenesulfonic acid. One common method is the guanylation reaction, where guanidine reacts with an activated guanidine precursor, such as S-methylisothiourea, under mild conditions . Another approach involves the use of transition-metal-catalyzed reactions to form the C-N bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale guanylation reactions using efficient guanidylating agents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Guanidine;4-(4-hexylphenyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Guanidine;4-(4-hexylphenyl)benzenesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of guanidine;4-(4-hexylphenyl)benzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. Guanidine enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . Additionally, the compound can bind to phosphatidylglycerol and cardiolipin, leading to cytoplasmic membrane damage and accumulation of intracellular ATP .
Comparison with Similar Compounds
Similar Compounds
Guanidinium-based sulfonic acids: These compounds share similar properties and applications in catalysis and organic synthesis.
Benzenesulfonic acid derivatives: These compounds are used as inhibitors and catalysts in various chemical reactions.
Uniqueness
Guanidine;4-(4-hexylphenyl)benzenesulfonic acid is unique due to its combination of guanidine and benzenesulfonic acid properties, making it versatile for applications in multiple fields. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.
Properties
CAS No. |
650599-64-7 |
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Molecular Formula |
C19H27N3O3S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
guanidine;4-(4-hexylphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C18H22O3S.CH5N3/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(14-12-17)22(19,20)21;2-1(3)4/h7-14H,2-6H2,1H3,(H,19,20,21);(H5,2,3,4) |
InChI Key |
KPAJXVZMIFDGIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N |
Origin of Product |
United States |
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